Tetrasodium dicarboxyethyl stearyl sulfosuccinamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate is an anionic surfactant known for its versatile functional properties. It is widely used in various industrial applications, including detergents, agricultural products, cosmetics, and textiles. This compound is particularly valued for its emulsifying, dispersing, wetting, solubilizing, and permeating abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate is synthesized through a series of chemical reactions involving L-aspartic acid and stearyl alcohol. The process typically involves the following steps:
Esterification: L-aspartic acid reacts with stearyl alcohol to form an ester.
Sulfonation: The ester undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: The sulfonated ester is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the esterification and sulfonation reactions are carefully controlled. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate undergoes various chemical reactions, including:
Hydrolysis: Under hot strong acid or alkali conditions, the compound can hydrolyze, breaking down into its constituent parts.
Common Reagents and Conditions
Hydrolysis: Typically involves strong acids or bases at elevated temperatures.
Oxidation: Involves strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: Produces L-aspartic acid and stearyl alcohol.
Oxidation: Produces various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrasodium dicarboxyethyl stearyl sulfosuccinamate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting, emulsification, and dispersion. The molecular structure, with both hydrophilic and hydrophobic regions, enables it to interact with various substances, facilitating their solubilization and stabilization in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium N-(sulfosuccinyl)-N-stearyl-L-aspartate
- L-Aspartic acid, N-(3-carboxy-1-oxo-2-sulfopropyl)-N-octadecyl-, sodium salt (1:4)
Uniqueness
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate stands out due to its excellent stability under a wide range of pH conditions and its ability to function effectively in high electrolyte salt solutions. This makes it particularly useful in applications requiring robust performance under varying conditions .
Properties
CAS No. |
3401-73-8 |
---|---|
Molecular Formula |
C26H43NNa4O10S |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[(3-carboxylato-2-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(26(33)34)19-23(28)29)25(32)22(20-24(30)31)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,28,29)(H,30,31)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1 |
InChI Key |
NFMQQRDRBWZBOH-WZJRWHPNSA-J |
SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
3401-73-8 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.